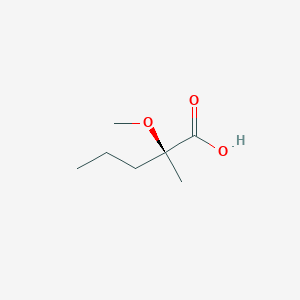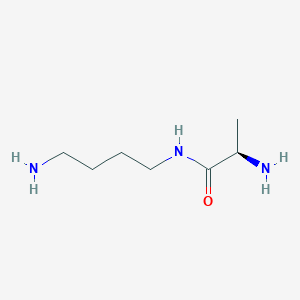
Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- is a chemical compound with the molecular formula C7H17N3O It is characterized by the presence of an amide group, two amino groups, and a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- typically involves the reaction of 2-amino-N-(4-aminobutyl)propanamide with appropriate reagents under controlled conditions. One common method involves the use of protecting groups to safeguard the amino functionalities during the reaction process. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated products, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide, 2-amino-N-(4-aminobutyl)-, (2S)-: A stereoisomer with a different spatial arrangement of atoms.
Butanamide, 2-amino-N-(4-aminobutyl)-: A compound with a similar structure but a different carbon chain length.
Propanamide, 2-amino-N-(3-aminopropyl)-: A compound with a similar structure but a different position of the amino group.
Uniqueness
Propanamide, 2-amino-N-(4-aminobutyl)-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
392333-51-6 |
|---|---|
Molekularformel |
C7H17N3O |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(2R)-2-amino-N-(4-aminobutyl)propanamide |
InChI |
InChI=1S/C7H17N3O/c1-6(9)7(11)10-5-3-2-4-8/h6H,2-5,8-9H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
RHFZJIPFCOZPLW-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCCCCN)N |
Kanonische SMILES |
CC(C(=O)NCCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)

![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
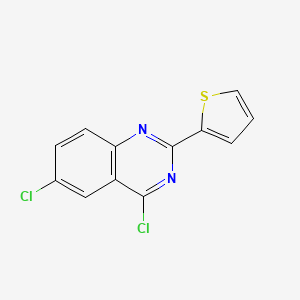
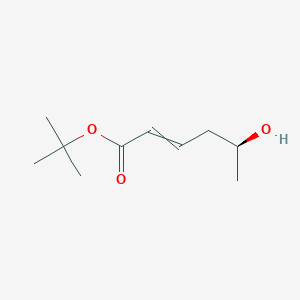
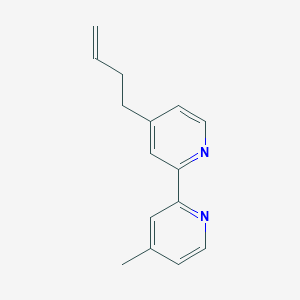
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
